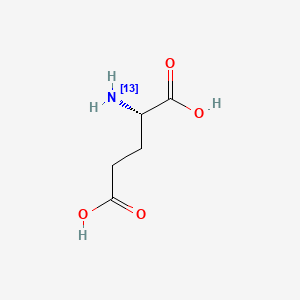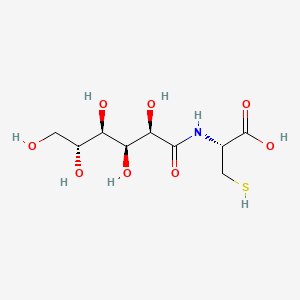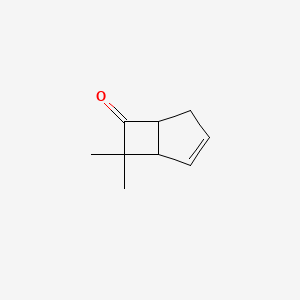
Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(320)hept-2-en-6-one, 7,7-dimethyl- is an organic compound with the molecular formula C9H12O It is a bicyclic ketone, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a series of steps including hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production. The compound is often purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various industrially important compounds.
Mechanism of Action
The mechanism by which Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.2.0)hept-2-en-6-one: This compound is structurally similar but lacks the dimethyl groups at the 7,7-positions.
Bicyclo(3.1.1)heptane-2-methanol, 6,6-dimethyl-: Another bicyclic compound with a different ring structure and functional groups.
Bicyclo(3.1.1)hept-2-en-6-one, 2,7,7-trimethyl-: Similar in structure but with different substituents.
Uniqueness
The presence of the dimethyl groups at the 7,7-positions in Bicyclo(3.2.0)hept-2-en-6-one, 7,7-dimethyl- imparts unique steric and electronic properties, making it distinct from its analogs. These properties influence its reactivity and interactions with other molecules, contributing to its specific applications and effects.
Properties
CAS No. |
767-85-1 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3,5-7H,4H2,1-2H3 |
InChI Key |
DNBSDUYSUKECPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C=CCC2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



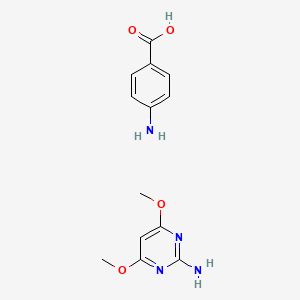
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
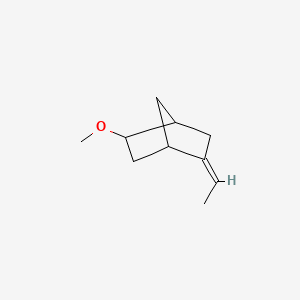
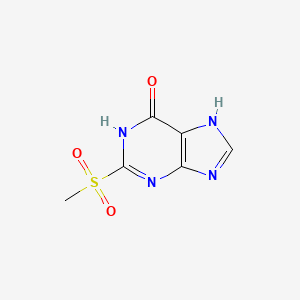
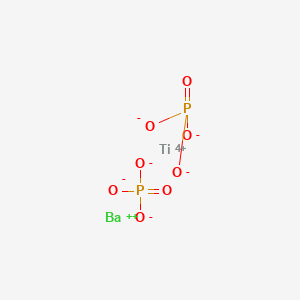
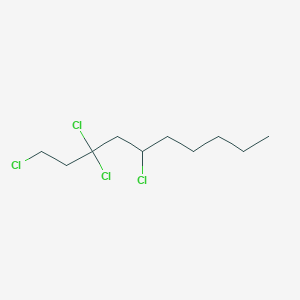
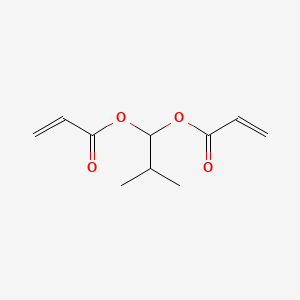
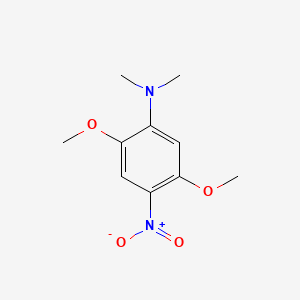
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
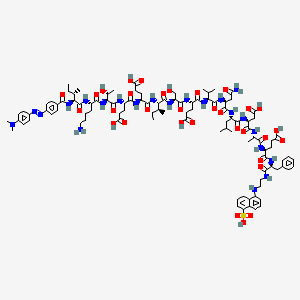
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)
